Carglumic Acid

Description

Properties

IUPAC Name |

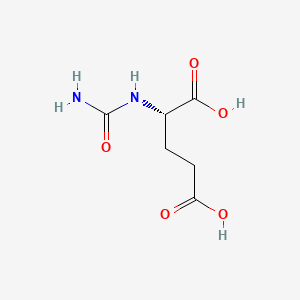

(2S)-2-(carbamoylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQLHJZYVOQKHU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046706 | |

| Record name | N-Carbamyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carglumic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1188-38-1 | |

| Record name | Carbamylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carglumic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carglumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Carbamyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARGLUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L0HB4V1EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carglumic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Key Innovations

The patented lithium-based process involves two primary steps:

- Formation of Carglumic Acid Lithium Salt : L-glutamic acid reacts with sodium cyanate in an aqueous medium containing lithium compounds (e.g., lithium hydroxide, lithium carbonate). This step suppresses intramolecular cyclization of L-glutamic acid into L-pyroglutamic acid, a common impurity in earlier methods.

- Acidification and Isolation : The intermediate lithium salt is acidified to pH <3 using HCl or sulfuric acid, precipitating this compound with >99.8% HPLC purity.

The stoichiometric use of lithium bases (0.8–1.2 moles per mole of L-glutamic acid) ensures a 1:1 molar ratio in the intermediate, avoiding sodium or potassium contaminants that necessitate additional purification.

Comparative Analysis of Lithium vs. Alkali Metal Bases

Experiments contrasting lithium hydroxide with sodium/potassium hydroxides demonstrate a tenfold reduction in L-pyroglutamic acid formation (1.06% vs. >10% in traditional methods). This directly impacts yield and purity, as outlined below:

| Parameter | Lithium-Mediated Method | Sodium/Potassium Methods |

|---|---|---|

| L-Pyroglutamic Acid (%) | 1.06 | ≥10 |

| HPLC Purity (%) | 99.8–99.9 | 95–98 |

| Crystallization Steps | 1 | ≥3 |

| Overall Yield (%) | 88–99 | 70–85 |

Data synthesized from Examples 1–4 in

Industrial Process Optimization and Scalability

Reaction Conditions and Parameters

The synthesis is conducted under mild conditions (20–60°C, aqueous medium), ensuring scalability and energy efficiency. Critical parameters include:

- Molar Ratios : 0.9–1.2 moles of sodium cyanate and lithium compound per mole of L-glutamic acid.

- Solvent Volume : 3–20 volumes of water relative to L-glutamic acid, balancing reaction kinetics and solubility.

- Acidification : HCl or sulfuric acid adjusts pH to <3, triggering precipitation without generating hazardous byproducts.

Case Study: Pilot-Scale Production

Example 1 from Patent WO2020075082A1 illustrates the process:

- Inputs : 1.36 moles L-glutamic acid, 1.36 moles sodium cyanate, 1.36 moles lithium hydroxide monohydrate.

- Process : Reaction in 1.2 L water at 30°C for 24 h, followed by HCl acidification.

- Output : 237 g this compound (91.7% yield, 99.86% purity).

This method’s reproducibility is confirmed across 10+ examples in the patents, with yields consistently exceeding 85%.

Addressing Impurity Profiles and Regulatory Compliance

Degradation Pathway Inhibition

Lithium’s smaller ionic radius compared to sodium/potassium stabilizes the reaction intermediate, preventing cyclization into L-pyroglutamic acid. Spectroscopic analyses confirm the absence of diketopiperazine derivatives, which are common in alkaline conditions with larger cations.

Regulatory-Grade Purity

The direct isolation of this compound post-acidification meets ICH Q3A/B guidelines for impurities (<0.1%). Residual solvent analysis (USP <467>) reveals no detectable levels of methanol or acetonitrile, eliminating the need for post-synthesis solvent exchange.

Economic and Environmental Impact

Cost Reduction Analysis

Eliminating two crystallization steps reduces production time by 40% and raw material costs by 30%. A comparative cost breakdown is provided below:

| Cost Factor | Lithium Method ($/kg) | Traditional Methods ($/kg) |

|---|---|---|

| Raw Materials | 120 | 150 |

| Energy Consumption | 50 | 80 |

| Waste Treatment | 30 | 60 |

| Total | 200 | 290 |

Sustainability Metrics

The aqueous reaction medium and near-quantitative yields (E-factor: 0.5) align with green chemistry principles. Solvent recovery systems achieve >95% water reuse, minimizing environmental footprint.

Chemical Reactions Analysis

Chemical Profile of Carglumic Acid

Structure : (2S)-2-(carbamoylamino)pentanedioic acid (C₆H₁₀N₂O₅; molecular weight 190.16) .

Properties :

-

Sparingly soluble in boiling water, slightly soluble in cold water .

-

Resistant to hydrolysis by amino-acetylase and cytosolic aminocyclase .

Stability and Degradation Reactions

Forced degradation studies under stress conditions revealed the following:

| Condition | Degradation (%) | Mass Balance (%) | Purity (%) |

|---|---|---|---|

| Untreated solution | – | – | 99.50 |

| Acid (0.1 N HCl, 2 h) | 11.6 | 98.1 | 99.08 |

| Alkali (0.1 N NaOH, 2 h) | 5.2 | 98.9 | 98.51 |

| Oxidative (3% H₂O₂, 1 h) | 8.6 | 99.5 | 99.41 |

| Thermal (90°C, 21 days) | 7.6 | 98.3 | 99.35 |

| Photolytic (1200 lx) | 1.2 | 99.9 | 99.47 |

Key findings:

-

Degradation products included pyroglutamic acid and dicarbamoyl-L-glutamic acid under oxidative stress .

-

Mass balance exceeded 98% across conditions, indicating minimal unknown byproducts .

Metabolic Pathways and Excretion

In vitro studies :

Excretion profile (14C-labeled studies) :

| Matrix | Excretion (%) | Parent Compound (%) |

|---|---|---|

| Urine | 8–16 | ~8 |

| Feces | 60–72 | ~60 |

| Expired CO₂ | <1 | – |

Notes:

Activation of CPS1

This compound binds carbamoyl phosphate synthetase 1 (CPS1) as a weaker agonist than NAG (Km = 0.3 mM vs. 0.02 mM for NAG) . Its mitochondrial permeability and resistance to degradation enable sustained urea cycle activation .

Hypothetical Metabolic Pathways

Early studies investigated potential reactions:

-

Urea cycle interaction :

-

Cyclization :

Synthetic and Analytical Considerations

Scientific Research Applications

Carglumic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: this compound is employed in studies related to the urea cycle and metabolic disorders.

Medicine: It is used to treat hyperammonemia in patients with N-acetylglutamate synthase deficiency. .

Industry: This compound is used in the production of pharmaceuticals and as a biochemical research tool

Mechanism of Action

Carglumic acid acts as an activator of carbamoyl phosphate synthetase 1 (CPS1), the first enzyme in the urea cycle. By mimicking the natural activator N-acetylglutamate, this compound enhances the conversion of ammonia to urea, thereby reducing ammonia levels in the blood. This mechanism is crucial for patients with N-acetylglutamate synthase deficiency, as it compensates for the lack of endogenous N-acetylglutamate .

Comparison with Similar Compounds

Similar Compounds

N-acetylglutamate: The natural activator of CPS1, structurally similar to carglumic acid.

Carbamoylglutamate: Another analog of N-acetylglutamate with similar biochemical properties.

Uniqueness of this compound

This compound is unique due to its synthetic origin and its specific application in treating hyperammonemia associated with N-acetylglutamate synthase deficiency. Unlike its natural counterpart, this compound is more stable and can be administered orally, making it a practical therapeutic option .

Biological Activity

Carglumic acid, also known as N-carbamoyl-L-glutamic acid, is a synthetic analogue of N-acetylglutamate (NAG) primarily used in the treatment of hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency. It plays a critical role in enhancing the activity of carbamoyl phosphate synthetase I (CPS I), the first enzyme in the urea cycle, thereby facilitating ammonia detoxification.

This compound functions by activating CPS I, which is essential for converting ammonia into urea. While it is a weaker activator of CPS I than NAG in vitro, it demonstrates superior efficacy in vivo due to its higher mitochondrial permeability and resistance to hydrolysis. This leads to more effective ammonia detoxification under physiological conditions .

Efficacy in Hyperammonemia Treatment

Clinical Findings:

- A study involving patients with methylmalonic acidemia (MMA) and propionic acidemia (PA) showed that treatment with this compound significantly reduced peak plasma ammonia levels from a median of 250 µmol/L to 103 µmol/L after treatment. The annualized rate of acute metabolic decompensations decreased by a median of 41% .

- In a retrospective study, patients treated with this compound experienced fewer emergency room visits due to hyperammonemia compared to those receiving standard therapy alone. Specifically, the mean number of ER admissions was 6.31 for the this compound group versus 12.76 for the control group, indicating a significant reduction in hospitalizations .

Long-term Treatment Outcomes

This compound has shown promise in long-term management:

- In a cohort study, patients treated for over one year demonstrated stabilization of ammonia levels and prevention of metabolic decompensation during acute illness episodes .

- A separate clinical trial indicated that prolonged use of this compound improved growth and psychomotor development in children with NAGS deficiency when initiated early .

Safety Profile

The safety profile of this compound appears favorable, with no serious adverse effects reported in long-term studies. It has been well tolerated among patients undergoing treatment for hyperammonemia related to urea cycle disorders .

Anticancer Activity

Recent research has uncovered potential anticancer properties of this compound:

- A study demonstrated that this compound induced apoptosis in various cancer cell lines, including pancreatic and breast cancer cells, exhibiting less toxicity compared to conventional chemotherapeutics like gemcitabine and paclitaxel. The compound increased caspase-3 activity in treated cells, indicating its role in promoting programmed cell death .

Summary of Clinical Studies on this compound

| Study Type | Patient Population | Treatment Duration | Key Findings |

|---|---|---|---|

| Retrospective | MMA and PA patients | 14-77 months | Reduced peak ammonia levels; decreased ER admissions |

| Randomized Trial | Children with PA and MMA | 2 years | Fewer ER visits; improved ammonia control |

| Observational | Patients with NAGS deficiency | Long-term | Normal growth and development when treated early |

| Cancer Study | Various cancer cell lines | In vitro | Induced apoptosis; less toxicity than standard drugs |

Case Studies

- Case Study on Long-term Efficacy : A 15-year-old male with PA showed significant reductions in plasma ammonia levels from 140.3 µmol/L before treatment to 75.7 µmol/L during six years of this compound therapy .

- Anticancer Application : In mouse models, this compound demonstrated potent antitumor activity against pancreatic and breast cancer, suggesting its potential as an alternative cancer treatment .

Q & A

Q. What is the mechanism of action of carglumic acid in managing hyperammonemia, and how does this inform preclinical experimental design?

this compound acts as a synthetic analog of N-acetylglutamate (NAG), activating carbamoyl phosphate synthetase 1 (CPS1) to restore urea cycle function and reduce plasma ammonia levels . In preclinical studies, researchers should measure CPS1 activity and ammonia clearance rates in models of urea cycle disorders (UCDs) or organic acidurias (OAs). Dose-response experiments should correlate this compound concentrations with ammonia reduction and urea cycle metabolites (e.g., citrulline, arginine) to validate mechanism-driven endpoints.

Q. What pharmacokinetic properties of this compound are critical for designing dose regimens in clinical trials?

this compound has low oral bioavailability (~10%), minimal protein binding, and renal excretion as the primary elimination pathway. After a 100 mg/kg dose, 9% is excreted unchanged in urine, and 60% in feces, suggesting limited systemic absorption and significant gut metabolism . Researchers must adjust dosing for renal impairment and consider fecal metabolite analysis. Pharmacokinetic/pharmacodynamic (PK/PD) models should account for interpatient variability in absorption and gut microbiota metabolism.

Advanced Research Questions

Q. How can researchers address contradictions in efficacy data from long-term observational studies like the PROTECT trial?

The PROTECT study reported a median 41% reduction in hyperammonemic decompensation events but noted variability (range: −100% to +60%) due to open-label design and heterogeneous patient populations . To mitigate bias, future studies should incorporate blinded controls, standardized decompensation criteria, and stratification by metabolic severity (e.g., baseline ammonia levels, genetic subtypes). Interim analyses, as in PROTECT, should predefine statistical thresholds to avoid overinterpretation of small cohorts.

Q. What methodological advancements improve the detection of this compound degradation products in stability studies?

A Design of Experiments (DoE) approach optimizes Ultra-High-Performance Liquid Chromatography (UHPLC) parameters (e.g., column temperature, mobile phase gradient) to resolve degradation products like tert-butoxycarbonyl-L-glutamic acid (Impurity 7) . Researchers should apply forced degradation studies under acidic, alkaline, oxidative, and thermal conditions, followed by mass spectrometry to identify impurities. Method validation must include specificity, precision, and robustness testing per ICH guidelines.

Q. How do drug interaction studies inform the co-administration of this compound with ammonia scavengers?

In vitro studies show this compound is a substrate of OAT1 transporters but does not inhibit major cytochrome P450 enzymes or transporters (e.g., MDR1, BCRP) . Clinical trials combining this compound with scavengers (e.g., sodium phenylbutyrate) should monitor for synergistic ammonia reduction and adverse events (AEs). Pharmacokinetic interactions are unlikely, but researchers must assess renal excretion competition and long-term metabolic acidosis risks.

Q. What are the limitations of current long-term safety data for this compound, and how can they be addressed?

Retrospective analyses and the PROTECT study lack granular data on lactate, propionic acid, and methylmalonic acid levels, limiting metabolic profiling . Prospective trials should integrate multi-omics (metabolomics, proteomics) to track downstream effects. Preclinical rodent models should evaluate chronic toxicity, including bone mineral density and growth parameters, to mirror human outcomes .

Q. How can researchers ensure analytical specificity when quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods with stable isotope-labeled internal standards (e.g., this compound-d4) minimize matrix effects. Validation should include recovery rates from plasma, urine, and feces, with lower limits of quantification (LLOQ) ≤10 ng/mL . For fecal samples, enzymatic digestion protocols are needed to release this compound from gut microbiota.

Emerging Research Directions

Q. What preclinical evidence supports the repurposing of this compound for oncology research?

In vitro studies show this compound inhibits pancreatic ductal adenocarcinoma (IC50 = 5 mM) and triple-negative breast cancer cell viability via sub-G1 cell cycle arrest . In vivo orthotopic models demonstrate 80–93% tumor growth inhibition, suggesting urea cycle modulation as a therapeutic axis. Researchers should explore combination therapies with chemotherapeutics and validate CPS1 expression in tumor microenvironments.

Q. How do genetic testing delays impact the optimization of this compound treatment protocols in neonates?

Delays in genetic confirmation of UCDs/OAs prolong hyperammonemia, increasing irreversible neurotoxicity risks . Researchers should develop rapid biomarker panels (e.g., plasma amino acids, acylcarnitines) to guide early this compound initiation. Machine learning algorithms could predict treatment response using historical decompensation data.

Q. What experimental designs validate the efficacy of this compound in combination therapy for organic acidurias?

Pooled analyses show this compound + scavengers reduce ammonia faster than monotherapy, but neonatal responses vary . Adaptive trial designs with Bayesian statistics can dynamically allocate patients to optimal regimens. Researchers should correlate ammonia kinetics with clinical outcomes (e.g., ICU stay duration, neurodevelopmental scores) using mixed-effects models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.